5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and multiple methoxyphenyl groups
Preparation Methods
The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the cyano group and the methoxyphenyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the furan ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of certain enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives and furan-containing molecules. Compared to these, 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which may offer distinct advantages in terms of reactivity and biological activity. Some similar compounds include:
- 4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Properties
Molecular Formula |
C28H26N4O5S |
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Molecular Weight |
530.6 g/mol |
IUPAC Name |
5-cyano-4-(furan-2-yl)-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O5S/c1-17-25(27(34)32-21-10-4-5-11-22(21)36-3)26(23-12-7-13-37-23)20(15-29)28(30-17)38-16-24(33)31-18-8-6-9-19(14-18)35-2/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34) |
InChI Key |
MYYCJNANFUKZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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